Glycine, N-((6-chloro-2-pyridinyl)carbonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine, N-((6-chloro-2-pyridinyl)carbonyl)- is a chemical compound with the molecular formula C8H7ClN2O3 It is a derivative of glycine, an amino acid, and contains a 6-chloro-2-pyridinyl group attached to the carbonyl carbon of glycine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-((6-chloro-2-pyridinyl)carbonyl)- typically involves the reaction of glycine with 6-chloro-2-pyridinecarboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of Glycine, N-((6-chloro-2-pyridinyl)carbonyl)- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and the product is purified using industrial-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Glycine, N-((6-chloro-2-pyridinyl)carbonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Glycine, N-((6-chloro-2-pyridinyl)carbonyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Glycine, N-((6-chloro-2-pyridinyl)carbonyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The 6-chloro-2-pyridinyl group can interact with active sites of enzymes, potentially inhibiting or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-Chloro-3-pyridinyl)carbonyl]glycine
- N-[(6-Chloro-3-pyridinyl)carbonyl]glycine
Uniqueness
Glycine, N-((6-chloro-2-pyridinyl)carbonyl)- is unique due to the specific positioning of the chlorine atom on the pyridine ring, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.
Properties
CAS No. |
7361-30-0 |
---|---|
Molecular Formula |
C8H7ClN2O3 |
Molecular Weight |
214.60 g/mol |
IUPAC Name |
2-[(6-chloropyridine-2-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C8H7ClN2O3/c9-6-3-1-2-5(11-6)8(14)10-4-7(12)13/h1-3H,4H2,(H,10,14)(H,12,13) |
InChI Key |
GOSPKGGNWMBMLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)C(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.